1-(10-Octadecynoyl)pyrrolidine
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Overview
Description
1-(10-Octadecynoyl)pyrrolidine is a chemical compound with the molecular formula C22H39NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an octadecynoyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1-(10-Octadecynoyl)pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with 10-octadecynoic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound .
Chemical Reactions Analysis
1-(10-Octadecynoyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced derivatives.
Scientific Research Applications
1-(10-Octadecynoyl)pyrrolidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and drug delivery systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism of action of 1-(10-Octadecynoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with cell membrane receptors, affecting signal transduction processes .
Comparison with Similar Compounds
1-(10-Octadecynoyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: Known for its inhibitory activity on human carbonic anhydrase isoenzymes.
Pyrrolizidine: A compound with two pentagonal rings, known for its biological activities.
Proline: An amino acid with a pyrrolidine ring, important in protein structure and function
This compound is unique due to the presence of the octadecynoyl group, which imparts distinct chemical and biological properties compared to other pyrrolidine derivatives.
Properties
CAS No. |
56630-91-2 |
---|---|
Molecular Formula |
C22H39NO |
Molecular Weight |
333.6 g/mol |
IUPAC Name |
1-pyrrolidin-1-yloctadec-10-yn-1-one |
InChI |
InChI=1S/C22H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22(24)23-20-17-18-21-23/h2-7,10-21H2,1H3 |
InChI Key |
VLPGECXCQRMRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CCCCCCCCCC(=O)N1CCCC1 |
Origin of Product |
United States |
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